7-Azidoheptan-1-amine hydrochloride
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Overview
Description
7-Azidoheptan-1-amine hydrochloride is an organic compound that belongs to the class of azidoamines It is characterized by the presence of an azide group (-N₃) attached to a heptane chain, which is further linked to an amine group (-NH₂) and hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Azidoheptan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with heptan-1-amine, which serves as the primary substrate.
Azidation: The amine group is converted to an azide group through a nucleophilic substitution reaction using sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF).
Hydrochloride Formation: The resulting 7-azidoheptan-1-amine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 7-Azidoheptan-1-amine hydrochloride undergoes various chemical reactions, including:
Reduction: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The azide group can participate in nucleophilic substitution reactions, forming different derivatives.
Cycloaddition: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Reducing Agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
Catalysts: Palladium on carbon (Pd/C).
Major Products:
Reduction Products: Heptane-1,7-diamine.
Cycloaddition Products: 1,2,3-Triazole derivatives.
Scientific Research Applications
7-Azidoheptan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in bioconjugation techniques, such as click chemistry, to label biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Azidoheptan-1-amine hydrochloride is primarily based on its ability to undergo azide-alkyne cycloaddition reactions. This reaction mechanism involves the formation of a triazole ring, which can interact with various molecular targets and pathways. The azide group acts as a reactive moiety that facilitates the formation of stable covalent bonds with alkyne-containing molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
1-Azidohexane: Similar structure but with a shorter carbon chain.
7-Azidoheptanoic Acid: Contains a carboxylic acid group instead of an amine group.
Azidomethylbenzene: Contains a benzene ring instead of a heptane chain.
Uniqueness: 7-Azidoheptan-1-amine hydrochloride is unique due to its specific combination of an azide group, a heptane chain, and an amine group. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound for diverse applications in research and industry.
Properties
Molecular Formula |
C7H17ClN4 |
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Molecular Weight |
192.69 g/mol |
IUPAC Name |
7-azidoheptan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H16N4.ClH/c8-6-4-2-1-3-5-7-10-11-9;/h1-8H2;1H |
InChI Key |
UREMDCIJKBGFMD-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCN)CCCN=[N+]=[N-].Cl |
Origin of Product |
United States |
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